Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside
Overview
Description
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside: is a chemical compound with the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol . It is a derivative of rhamnose, a naturally occurring deoxy sugar. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Biochemical Analysis
Biochemical Properties
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside plays a crucial role in biochemical reactions, particularly in the field of glycobiology. It interacts with various enzymes and proteins involved in carbohydrate metabolism. For instance, it can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to specific acceptor molecules. This interaction is essential for the synthesis of glycosidic bonds, which are pivotal in the formation of complex carbohydrates and glycoconjugates .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling molecules, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the flux of metabolic pathways and the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby preventing the breakdown of complex carbohydrates. Conversely, it can activate glycosyltransferases, promoting the synthesis of glycosidic bonds. These interactions can lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under refrigerated conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the synthesis of glycosidic bonds and modulating cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux, leading to changes in the levels of specific metabolites. The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its efficacy and interactions with target biomolecules, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis of glycosidic bonds. These localizations are essential for its role in carbohydrate metabolism and its broader biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside typically involves the protection of the hydroxyl groups of rhamnose. One common method is the reaction of rhamnose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like triphenyl phosphite methiodide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside involves its interaction with specific molecular targets. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions .
Comparison with Similar Compounds
Methyl 2,3-isopropylidene-α/β-L-rhamnopyranoside: This compound is similar in structure but may have different stereochemistry.
Benzyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside: Another derivative with a benzyl group instead of a methyl group.
Uniqueness: Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is unique due to its specific protective group, which allows for selective reactions and deprotection. This makes it a valuable intermediate in synthetic organic chemistry.
Properties
IUPAC Name |
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-6(11)7-8(9(12-4)13-5)15-10(2,3)14-7/h5-9,11H,1-4H3/t5-,6-,7+,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKKWQAJQZHTDN-OFPUPOEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)OC)OC(O2)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447270 | |
Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14133-63-2 | |
Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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